Cas no 2034404-07-2 ({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate)

{[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate is a specialized organic compound featuring a chlorothiophene core linked to a carbamoyl methyl acetate moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorothiophene group enhances electrophilic properties, while the carbamoyl and acetate functionalities provide sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis. Suitable for research and industrial applications, it offers precise functionality for constructing complex molecules with tailored biological or material properties.
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate structure
2034404-07-2 structure
Product name:{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
CAS No:2034404-07-2
MF:C11H14ClNO4S
MW:291.75116109848
CID:5350158

{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate Chemical and Physical Properties

Names and Identifiers

    • 2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate
    • [2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate
    • {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
    • Inchi: 1S/C11H14ClNO4S/c1-7(14)17-6-11(15)13-5-8(16-2)9-3-4-10(12)18-9/h3-4,8H,5-6H2,1-2H3,(H,13,15)
    • InChI Key: IRANNCMYZNYQKG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(CNC(COC(C)=O)=O)OC)S1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 303
  • XLogP3: 1.5
  • Topological Polar Surface Area: 92.9

{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-7963-5mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
5mg
$69.0 2023-09-08
Life Chemicals
F6521-7963-20mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
20mg
$99.0 2023-09-08
Life Chemicals
F6521-7963-75mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
75mg
$208.0 2023-09-08
Life Chemicals
F6521-7963-20μmol
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-7963-3mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
3mg
$63.0 2023-09-08
Life Chemicals
F6521-7963-2μmol
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-7963-5μmol
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6521-7963-10mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
10mg
$79.0 2023-09-08
Life Chemicals
F6521-7963-30mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
30mg
$119.0 2023-09-08
Life Chemicals
F6521-7963-50mg
{[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate
2034404-07-2
50mg
$160.0 2023-09-08

Additional information on {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate

Introduction to {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate (CAS No. 2034404-07-2)

The compound {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate, identified by its CAS number 2034404-07-2, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to a class of derivatives that have garnered considerable attention due to their unique structural properties and potential applications in medicinal chemistry. The presence of both chlorothiophene and methoxyethyl functional groups in its molecular structure contributes to its distinctive chemical behavior, making it a subject of interest for various synthetic and pharmacological studies.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The 5-chlorothiophen-2-yl moiety, in particular, has been extensively studied for its role in modulating biological pathways. Research indicates that thiophene derivatives can exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The incorporation of a carbamoyl group into the molecular framework further enhances the compound's potential as a bioactive entity, enabling interactions with biological targets at the molecular level.

The ester functionality at the end of the molecule, specifically the methyl acetate part, adds another layer of complexity to its reactivity. Ester groups are known for their versatility in organic synthesis, often serving as intermediates in the formation of more complex molecules. This characteristic makes {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate a valuable building block for the synthesis of larger, more intricate structures designed for specific biological functions.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. The unique combination of substituents in {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate positions it as a promising candidate for further investigation. Studies have begun to explore its potential role in inhibiting certain enzymes and receptors that are implicated in various diseases. For instance, preliminary findings suggest that this compound may interfere with pathways involved in cancer progression, making it a candidate for development into an anticancer therapeutic.

The synthesis of such complex molecules often requires meticulous planning and execution. The presence of multiple functional groups necessitates careful consideration during both the synthesis and purification phases to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to access these intricate structures with greater ease, thereby accelerating the discovery process. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds essential for this compound's structure.

In addition to its potential pharmaceutical applications, {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate has shown promise in material science research. Its ability to undergo various chemical modifications makes it a versatile precursor for creating novel materials with tailored properties. For example, researchers are exploring its use in developing organic semiconductors and liquid crystals, areas where thiophene-based compounds are increasingly prevalent due to their favorable electronic characteristics.

The study of such compounds also contributes to our fundamental understanding of chemical interactions at the molecular level. By examining how different functional groups influence reactivity and biological activity, scientists can gain insights into designing more effective drugs and materials. The use of computational methods, such as molecular modeling and quantum mechanics simulations, has become indispensable in predicting and understanding these interactions.

As research continues to evolve, so too do the tools available for studying these molecules. High-throughput screening technologies allow for rapid evaluation of large libraries of compounds, increasing the likelihood of discovering novel bioactive entities like {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate. These advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in driving innovation forward.

In conclusion, {[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}methyl acetate represents a fascinating compound with significant potential across multiple domains of science and industry. Its unique structural features make it a valuable tool for both synthetic chemistry and drug discovery efforts. As our understanding of molecular interactions deepens, compounds like this will continue to play a crucial role in shaping the future of medicine and materials science.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.